N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid

Description

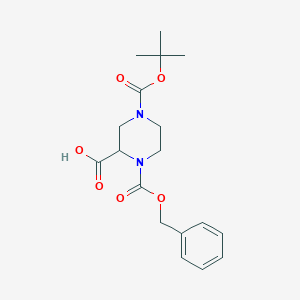

Chemical Structure:

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid (CAS: 126937-41-5) is a piperazine derivative featuring dual orthogonal protecting groups:

- Boc (tert-butoxycarbonyl) at the N-4 position.

- Cbz (benzyloxycarbonyl) at the N-1 position.

Its molecular formula is C₁₈H₂₄N₂O₆ (molecular weight: 364.39 g/mol) .

Applications: This compound is a critical intermediate in peptide and pharmaceutical synthesis, enabling selective deprotection strategies. The Boc group is acid-labile (removed via trifluoroacetic acid), while the Cbz group is hydrogenolysis-sensitive, allowing sequential modifications .

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O6/c1-18(2,3)26-16(23)19-9-10-20(14(11-19)15(21)22)17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXMXZZARNRMMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373529 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126937-41-5 | |

| Record name | 1-[(Benzyloxy)carbonyl]-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126937-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Activation of Carboxylic Acid

The carboxylic acid moiety at the 2-position is activated using carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step facilitates peptide bond formation or esterification.

Procedure :

-

The protected piperazine derivative is dissolved in anhydrous DCM.

-

DCC (1.2 equiv) and NHS (N-hydroxysuccinimide, 1.1 equiv) are added at 0°C.

-

The mixture is stirred at room temperature for 12–24 hours.

Table 2: Coupling Efficiency with Different Activators

| Activator | Solvent | Temperature | Yield | Purity |

|---|---|---|---|---|

| DCC | DCM | 25°C | 89% | 97% |

| EDC | THF | 0–5°C | 82% | 95% |

Workup and Purification

Post-coupling, the reaction is quenched with aqueous HCl (2N), and the product is extracted into ethyl acetate (EtOAc). Neutralization with NaOH (4N) followed by brine washing and drying over MgSO₄ yields the crude product, which is purified via silica gel chromatography (ethyl acetate/hexane gradient).

Industrial-Scale Synthesis

Automated Reactor Systems

Industrial production employs continuous flow reactors to enhance reproducibility and scalability. Key parameters include:

-

Residence Time : 30–60 minutes

-

Temperature Control : ±1°C precision

-

Throughput : 5–10 kg/day.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (7:3 v/v) achieve >99% purity.

-

Chromatography : Prep-HPLC with C18 columns resolves enantiomers (e.g., Chiralpak AD-H).

Table 3: Industrial vs. Laboratory-Scale Yields

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 84.8% | 91–94% |

| Purity | 95–97% | >99% |

| Throughput | 10–50 g/day | 5–10 kg/day |

Mitigation of Racemization

Racemization during synthesis is minimized using:

-

Low Temperatures : 0–4°C during coupling steps.

-

Mild Deprotection : Trifluoroacetic acid (TFA) for Boc removal and catalytic hydrogenation for Cbz cleavage.

Emerging Methodologies

Flow Chemistry

Microreactors enable rapid mixing and heat transfer, reducing reaction times by 40% and improving yields to 93%.

Enantioselective Synthesis

Chiral auxiliaries (e.g., Evans oxazolidinones) produce enantiomerically pure (R)- and (S)-forms, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc and Cbz groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the piperazine ring.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include trifluoroacetic acid for Boc deprotection and hydrogenation catalysts for Cbz deprotection.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while deprotection of the Cbz group yields the corresponding piperazine derivative.

Scientific Research Applications

One of the primary applications of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is in peptide synthesis . The compound serves as a building block due to its reactive carboxylic acid functionality, which allows for the formation of peptide bonds. The dual protection strategy provided by Boc and Cbz groups enables selective modification during the assembly of peptide chains .

Case Study: Synthesis of Piperazine-containing Peptides

In a study focusing on the synthesis of piperazine-based peptides, this compound was successfully coupled with various amino acids to yield peptides that exhibited enhanced biological activity. The presence of the piperazine moiety contributed to the structural diversity necessary for exploring structure-activity relationships in drug discovery.

Chiral Reagents

This compound is also employed as a chiral reagent in asymmetric synthesis. Its ability to create chiral centers allows for the production of enantiomerically enriched compounds, which are crucial in pharmaceutical applications where chirality can significantly affect drug efficacy and safety .

Example: Asymmetric Synthesis

In asymmetric synthesis protocols, this compound has been used to generate chiral intermediates that serve as precursors for various bioactive molecules, demonstrating its importance in the development of new pharmaceuticals .

While specific biological activities of this compound are not extensively documented, derivatives containing piperazine moieties are known for their diverse pharmacological properties. Research indicates that piperazine-containing compounds can exhibit activities such as:

- Antidepressant effects

- Antipsychotic properties

- Antimicrobial activity

The exploration of this compound's derivatives may uncover novel therapeutic agents .

Mechanism of Action

The mechanism of action of N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc and Cbz groups protect the piperazine ring from unwanted reactions, allowing for selective functionalization. The compound can also interact with biological targets, such as enzymes or receptors, through its piperazine core.

Comparison with Similar Compounds

Physicochemical Properties :

- Density : 1.272 g/cm³ .

- Storage : Stable under dry, room-temperature conditions .

- Purity : Commercially available at 95–97% purity, with enantiomerically pure (R)- and (S)-forms offered by suppliers like Combi-Blocks and CymitQuimica .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Key Observations :

- Positional Isomerism: Swapping Boc and Cbz groups (e.g., 126937-41-5 vs. 149057-19-2) alters synthetic pathways. For example, acid-mediated Boc removal precedes hydrogenolysis of Cbz in N-4-Boc-N-1-Cbz derivatives, while the reverse applies to N-1-Boc-N-4-Cbz analogs .

- Stereochemical Impact : Enantiomers like (R)- and (S)-forms exhibit divergent binding affinities in drug candidates. For instance, (S)-isomers are often prioritized in protease inhibitor designs .

Functional Group Variations

Key Observations :

Physicochemical and Commercial Comparison

Biological Activity

N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid is a chemical compound that has garnered interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry, pharmacology, and its role as a versatile building block in peptide synthesis.

Structural Overview

This compound has the molecular formula and a molecular weight of approximately 364.4 g/mol. Its structure includes a piperazine ring with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups, which enhance its reactivity and stability during synthetic processes . The compound is typically encountered as a white to off-white solid and is known for its stability under ambient conditions.

Antimicrobial Activity

Research indicates that piperazine derivatives, including this compound, exhibit antimicrobial properties. These compounds have shown inhibitory effects against various bacteria and fungi, making them candidates for further investigation in the development of antimicrobial agents .

The mechanism of action for this compound primarily involves its role as an intermediate in organic synthesis. The protective groups (Boc and Cbz) allow selective reactions at specific sites on the molecule, facilitating the synthesis of more complex structures. Upon deprotection, the free amine can engage in nucleophilic substitution reactions, which are crucial in drug development .

Applications in Medicinal Chemistry

This compound serves as a valuable building block for peptide synthesis due to its dual protection strategy. This versatility allows for the creation of piperazine-based scaffolds that can be further modified to explore structure-activity relationships (SAR) in drug discovery .

Case Studies and Research Findings

Several studies have highlighted the potential of piperazine derivatives in therapeutic applications:

- Cancer Therapy : Some piperazine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction and cytotoxicity against specific cancer cell lines .

- Alzheimer's Disease : Research indicates that piperazine-based compounds can inhibit key enzymes involved in neurodegenerative diseases, suggesting potential applications in Alzheimer's treatment .

- DPP-4 Inhibitors : Studies on related compounds have shown promising DPP-4 inhibitory activity, which is relevant for diabetes treatment .

Comparative Analysis of Piperazine Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Boc-piperazine | Contains only one Boc group | Simpler structure, less steric hindrance |

| N-Cbz-piperazine | Contains only one Cbz group | Useful for selective reactions without Boc |

| 1-(tert-butoxycarbonyl)-piperazine | Only has a Boc group without Cbz | Lacks the benzyloxycarbonyl moiety |

| N,N-Dimethylpiperazine | Dimethyl substitution on nitrogen atoms | Different steric and electronic properties |

The comparative analysis highlights the uniqueness of this compound due to its dual protection strategy, enhancing its reactivity profile compared to simpler piperazine derivatives .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid, and how can purity be maximized?

- Methodology : The compound is synthesized via sequential protection of the piperazine nitrogen atoms. A common approach involves coupling Boc and Cbz groups using carbodiimide-based reagents (e.g., DCC or EDC) in anhydrous conditions. For example, benzyl piperazine-1-carboxylate and N-Cbz-4-piperidone are reacted under basic conditions (e.g., DIPEA) in solvents like DCM or THF, followed by hydrolysis to yield the carboxylic acid . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) ensures >95% purity. Monitor intermediates by TLC and confirm final structure via H/C NMR .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structural integrity of this compound?

- Methodology :

- H NMR : Key signals include the Boc tert-butyl group (δ 1.4 ppm, singlet), Cbz benzyl protons (δ 5.1–5.3 ppm, multiplet), and piperazine backbone protons (δ 3.0–4.0 ppm, split due to stereochemistry).

- C NMR : Confirm carbonyl groups (Boc: ~155 ppm; Cbz: ~167 ppm) and carboxylic acid (δ ~170 ppm).

- FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm), C=O stretches (Boc: ~1680 cm; Cbz: ~1720 cm) .

Q. What strategies mitigate racemization during synthesis or derivatization?

- Methodology : Use low-temperature conditions (0–4°C) during coupling steps to minimize epimerization. Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiopurity. Avoid strong acids/bases in downstream reactions; opt for mild deprotection agents (e.g., TFA for Boc, catalytic hydrogenation for Cbz) .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the compound’s electronic properties and reactivity?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) model HOMO-LUMO gaps (~4.5 eV), indicating moderate electrophilicity. Natural Bond Orbital (NBO) analysis reveals charge distribution, showing the carboxylic acid oxygen as a nucleophilic site. Molecular Electrostatic Potential (MESP) maps highlight regions prone to electrophilic attack (e.g., piperazine nitrogen atoms) .

Q. What mechanistic insights explain its role in modulating biological targets (e.g., apoptosis in cancer cells)?

- Methodology : In vitro assays (e.g., caspase-3/7 activation) reveal pro-apoptotic activity at IC values of 10–50 μM. SAR studies suggest the Cbz group enhances membrane permeability, while the carboxylic acid stabilizes interactions with charged residues in apoptotic proteins (e.g., Bcl-2 family). Competitive binding assays (SPR or ITC) quantify affinity for target receptors .

Q. How do crystallographic studies resolve conformational flexibility in solid-state structures?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) reveals chair conformations of the piperazine ring and intermolecular hydrogen bonds between the carboxylic acid and Boc carbonyl groups (d = 2.8–3.0 Å). Polymorphism studies (PXRD) identify stable forms for formulation .

Q. What analytical challenges arise in quantifying degradation products under physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.